molecular formula C15H19N3O2 B8525014 Ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate

Ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate

Cat. No. B8525014
M. Wt: 273.33 g/mol
InChI Key: LJHQPONFCGGGKZ-UHFFFAOYSA-N
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Patent
US09040536B2

Procedure details

A mixture of ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate as synthesized in above Production Example 9, 4.94 g, methanol 150 mL and 10% palladium carbon 500 mg was stirred for 16 hours in hydrogen atmosphere. After removing the insoluble matter by filtration, the solvent was distilled off to provide 4.12 g of the title compound.
Name
ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][C:10]=2[N+:20]([O-])=O)[CH:6]=[CH:7][N:8]=1)([CH3:3])[CH3:2].CO>[H][H].[C].[Pd]>[NH2:20][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][C:9]=1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[CH:1]([CH3:2])[CH3:3])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:3.4|

Inputs

Step One
Name
ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N(C=CN1)C1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the insoluble matter
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CC1N1C(=NC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.